5-fluoro-2-methoxy-N-(2-methylbutan-2-yl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(2-methylbutan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(2-methylbutan-2-yl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 5-fluoro-2-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amine group is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: Finally, the sulfonamide is alkylated with 2-methylbutan-2-yl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-(2-methylbutan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-methoxybenzaldehyde.
Reduction: Formation of 5-fluoro-2-methoxy-N-(2-methylbutan-2-yl)aniline.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
5-fluoro-2-methoxy-N-(2-methylbutan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(2-methylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The fluorine atom and methoxy group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide
- 5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide
- 5-fluoro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 5-fluoro-2-methoxy-N-(2-methylbutan-2-yl)benzenesulfonamide has a unique combination of functional groups that can enhance its biological activity and specificity. The presence of the 2-methylbutan-2-yl group can influence its pharmacokinetic properties, such as solubility and metabolic stability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C12H18FNO3S |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-N-(2-methylbutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H18FNO3S/c1-5-12(2,3)14-18(15,16)11-8-9(13)6-7-10(11)17-4/h6-8,14H,5H2,1-4H3 |
InChI Key |
DWOFVKKBCTVDMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)F)OC |
Origin of Product |
United States |
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